DMCM盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMCM hydrochloride is a benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity . It is a nonselective full inverse agonist of benzodiazepine and shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes .

Molecular Structure Analysis

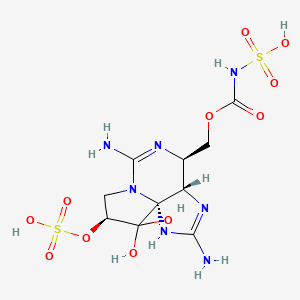

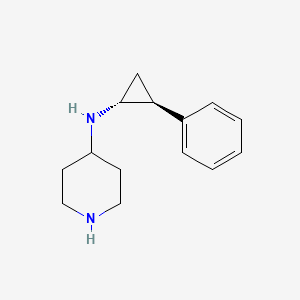

DMCM hydrochloride has a molecular formula of C17H19ClN2O4 and a molecular weight of 350.8 g/mol . The InChIKey is FHCRBVQGMZUJKY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

DMCM hydrochloride has a molecular weight of 350.8 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of DMCM hydrochloride are both 350.1033348 g/mol . Its topological polar surface area is 73.4 Ų .科学研究应用

Benzodiazepine Inverse Agonist

DMCM hydrochloride is a benzodiazepine inverse agonist . This means it binds to the same receptors as benzodiazepines but produces effects that are opposite to those of benzodiazepines. While benzodiazepines are known for their sedative, anti-anxiety, and muscle relaxant effects, DMCM hydrochloride, as an inverse agonist, can produce effects such as anxiety and convulsions .

Anxiogenic Activity

DMCM hydrochloride displays anxiogenic activity . This means it can induce anxiety. This property makes it a useful tool in research for studying anxiety disorders and the effects of anti-anxiety medications .

Convulsant Activity

DMCM hydrochloride has potent convulsant activity . It can induce seizures or increase the susceptibility to seizures. This makes it valuable in the study of epilepsy and other seizure disorders, as well as in the development and testing of anti-convulsant medications .

Neuropharmacology Research

DMCM hydrochloride is used in neuropharmacology research . Its effects on the GABA A receptors, which are major inhibitory neurotransmitter receptors in the brain, make it a useful tool for studying the function of these receptors and the role they play in various neurological and psychiatric disorders .

Compound Libraries

DMCM hydrochloride is included in compound libraries , such as the Tocriscreen 2.0 Max . These libraries are collections of compounds with diverse biological activities, used in high-throughput screening for drug discovery and biomedical research .

Pain and Learning Research

There is evidence that DMCM hydrochloride can inhibit pain and learning in rats . This suggests potential applications in the study of pain mechanisms and cognitive processes .

作用机制

Target of Action

DMCM hydrochloride, a member of the β-carboline family, primarily targets the GABA_A receptors . It shows binding affinity at human recombinant GABA_A αxβ3γ2 receptor subtypes with K_i values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM for α1, α2, α3, and α5 receptors, respectively . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Unlike benzodiazepines and related drugs, which are positive allosteric modulators of GABA_A receptors, DMCM hydrochloride acts as a negative allosteric modulator . This means it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This functional opposition to benzodiazepines results in the induction of anxiety and convulsions .

Biochemical Pathways

The primary biochemical pathway affected by DMCM hydrochloride is the GABAergic system . By acting as a negative allosteric modulator of GABA_A receptors, DMCM hydrochloride reduces the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in neuronal excitability, which can result in anxiety and convulsions .

Result of Action

The primary molecular and cellular effects of DMCM hydrochloride’s action are anxiety and convulsions . These effects are due to its negative allosteric modulation of GABA_A receptors, leading to increased neuronal excitability . It has also been shown to produce analgesic effects in animals, which is thought to be due to the drug’s induced panic reducing the perception of pain .

安全和危害

While specific safety and hazard information for DMCM hydrochloride was not found, it’s important to handle all chemicals with care. Avoid breathing in dust, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of any spill or leak .

属性

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMCM hydrochloride | |

CAS RN |

82499-00-1 |

Source

|

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

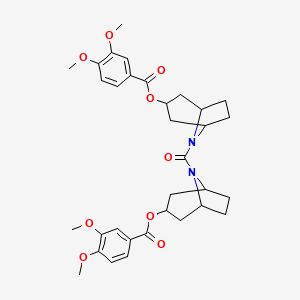

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)